(3-Boc-amino-4-methylphenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

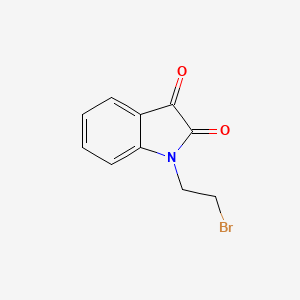

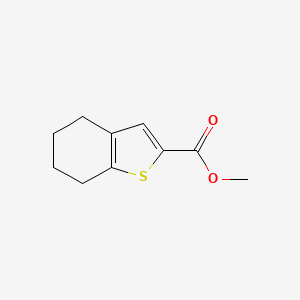

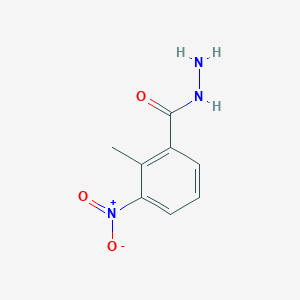

“(3-Boc-amino-4-methylphenyl)boronic acid” is a chemical compound with the molecular formula C12H18BNO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular weight of “(3-Boc-amino-4-methylphenyl)boronic acid” is 251.09 g/mol . The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Physical And Chemical Properties Analysis

“(3-Boc-amino-4-methylphenyl)boronic acid” has a predicted density of 1.16±0.1 g/cm3 and a predicted pKa of 8.50±0.10 . It has a melting point of 300℃ .Applications De Recherche Scientifique

Synthesis and Structure Analysis :

- Amino-3-fluorophenyl boronic acids have been synthesized for constructing glucose sensing materials, which operate at physiological pH levels. This derivative is used due to its low boronic acid pKa value and ability to attach to polymers (Das et al., 2003).

Applications in Organic Synthesis :

- 3-Borono-5-fluorobenzoic acid, a related compound, is an important intermediate widely used in organic synthesis, including Suzuki aryl-coupling reactions to synthesize olefins, styrenes, and biphenyl derivatives (Sun Hai-xia et al., 2015).

Boron Neutron Capture Therapy Agents :

- Boronated unnatural cyclic amino acids have been synthesized for potential use in neutron capture therapy. These compounds were designed to understand the effect of molecular lipophilicity on biological activity (Kabalka et al., 2008).

Bacteria Detection :

- Boronic acid, capable of reversibly binding to diols, has been used to detect bacteria through its affinity binding reaction with diol-groups on bacterial cell walls. 3-Aminophenylboronic acid (3-APBA) has been employed in creating affinity sensors for bacteria detection (Wannapob et al., 2010).

Catalysis in Peptide Synthesis :

- (2-(Thiophen-2-ylmethyl)phenyl)boronic acid has been used as a catalyst for direct amide bond synthesis between carboxylic acids and amines, notably for N-Boc-protected amino acids, with little racemization. This catalysis is significant for peptide synthesis (Mohy El Dine et al., 2015).

Macrocyclic Chemistry :

- Boronic esters have found applications in macrocyclic chemistry, with various aryl boronic acids, including 4-methylphenyl-, 3-methoxyphenyl-, and 3-nitrophenyl-boronic acids, being used to synthesize tetrameric and dimeric boronates (Fárfan et al., 1999).

Anion Recognition :

- Arylboronic acids, including 3-nitrophenylboronic acid, act as Brønsted acid type receptors for certain anions, forming hydrogen bonds with B(OH)2 hydroxyl groups. This property has been explored for sensing anions optically (Martínez-Aguirre & Yatsimirsky, 2015).

Safety And Hazards

Propriétés

IUPAC Name |

[4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO4/c1-8-5-6-9(13(16)17)7-10(8)14-11(15)18-12(2,3)4/h5-7,16-17H,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPLVISWFCBMCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)NC(=O)OC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Boc-amino-4-methylphenyl)boronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3-Thiophen-2-ylprop-2-enoyl)phenyl] methanesulfonate](/img/structure/B1335945.png)

![[2,2'-Bipyridine]-6,6'-dicarbonitrile](/img/structure/B1335946.png)

![5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1335947.png)

![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B1335969.png)